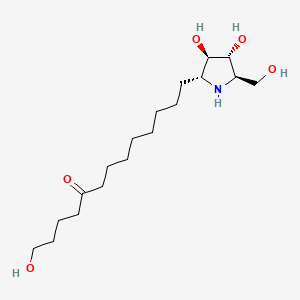
Broussonetine D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Broussonetine D is a natural product found in Broussonetia papyrifera and Broussonetia kazinoki with data available.
Scientific Research Applications
Glycosidase Inhibition
Broussonetine D is primarily recognized for its potent inhibitory effects on various glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This property is significant due to the role of glycosidases in several biological processes and diseases, including diabetes and cancer.
- Inhibition Potency : this compound has been shown to exhibit strong inhibition against β-glucosidase and β-galactosidase. For instance, Broussonetine M (related compound) demonstrated an IC50 value of 6.3 μM for β-glucosidase and 2.3 μM for β-galactosidase, indicating that this compound may exhibit similar or improved inhibitory effects .
- Structure-Activity Relationship : The structure-activity relationship (SAR) studies of Broussonetines suggest that modifications in the pyrrolidine core or side chains can significantly influence their inhibitory activity. This has implications for designing more effective glycosidase inhibitors .
Therapeutic Potential
The therapeutic potential of this compound extends beyond glycosidase inhibition. Research indicates that compounds within the Broussonetine family could be beneficial in treating various conditions:
- Diabetes Management : Due to their ability to inhibit carbohydrate-digesting enzymes, Broussonetines have been proposed as candidates for managing type II diabetes by slowing glucose absorption .
- Antitumor Activity : Some studies have highlighted the antitumor properties of Broussonetines. For example, Broussonetine E has shown promise as an anti-HIV agent and may have applications in cancer therapy due to its inhibitory effects on cell proliferation .
- Anti-inflammatory Effects : Compounds derived from Broussonetia kazinoki have also been reported to exhibit anti-inflammatory activities, which could further enhance their therapeutic profiles .
Synthesis Approaches
The synthesis of this compound and its analogs is crucial for exploring their biological activities and potential therapeutic applications. Various synthetic strategies have been developed:
- Total Synthesis : The total synthesis of Broussonetine derivatives typically involves constructing the pyrrolidine core through reactions such as the Petasis reaction and Grignard reactions, followed by functional group modifications .
- Analog Development : Researchers have synthesized numerous analogs of this compound to investigate their glycosidase inhibition profiles and optimize their pharmacological properties. For instance, modifications to the side chains and stereochemistry have been explored to enhance potency against specific glycosidases .
Case Studies
- Glycosidase Inhibition Study : A study conducted on various Broussonetines showed that most compounds exhibited significant inhibitory activity against β-galactosidases with IC50 values ranging from nanomolar to micromolar concentrations. Notably, Broussonetine C and E were highlighted for their exceptional potency .
- Therapeutic Application Research : Research into the antitumor effects of Broussonetines indicated that certain derivatives could inhibit cancer cell growth effectively. For example, studies demonstrated that specific analogs could induce apoptosis in breast cancer cell lines at low concentrations .
Properties
CAS No. |
173220-08-1 |
|---|---|
Molecular Formula |
C18H35NO5 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
13-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1-hydroxytridecan-5-one |
InChI |
InChI=1S/C18H35NO5/c20-12-8-7-10-14(22)9-5-3-1-2-4-6-11-15-17(23)18(24)16(13-21)19-15/h15-21,23-24H,1-13H2/t15-,16-,17-,18-/m1/s1 |
InChI Key |
HLJOKJJUFIWVNY-BRSBDYLESA-N |
SMILES |
C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O |
Isomeric SMILES |
C(CCCCC(=O)CCCCO)CCC[C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O |
Canonical SMILES |
C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O |
Synonyms |
broussonetine D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















